molecular formula C18H26N2O5 B2419267 N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine CAS No. 956917-00-3

N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine

Cat. No. B2419267
CAS RN: 956917-00-3
M. Wt: 350.415
InChI Key: ZVZYXODMIYOIQV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine” is a complex organic compound. It contains a 3,4-dihydroisoquinoline structure, which is a type of isoquinoline with two additional hydrogen atoms, making it a reduced form of isoquinoline . This structure is substituted at the 6 and 7 positions with methoxy groups . The isoquinoline structure is also attached to a carbonyl group, which is further connected to L-leucine, an essential amino acid .


Molecular Structure Analysis

The molecular structure of “N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine” is complex, with multiple functional groups. The 3,4-dihydroisoquinoline core is a bicyclic structure with a nitrogen atom in one of the rings . This core is substituted with methoxy groups at the 6 and 7 positions . The isoquinoline structure is also attached to a carbonyl group, which is further connected to L-leucine .


Chemical Reactions Analysis

The 6,7-dimethoxy-3,4-dihydroisoquinoline structure can participate in various chemical reactions. For example, it can react with o-quinone methides to produce products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .

properties

IUPAC Name

(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-11(2)7-14(17(21)22)19-18(23)20-6-5-12-8-15(24-3)16(25-4)9-13(12)10-20/h8-9,11,14H,5-7,10H2,1-4H3,(H,19,23)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZYXODMIYOIQV-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-leucine

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